![molecular formula C18H13N3O5 B2682807 (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate CAS No. 452968-19-3](/img/structure/B2682807.png)

(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

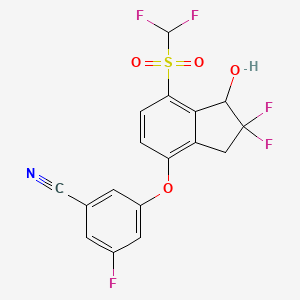

Beschreibung

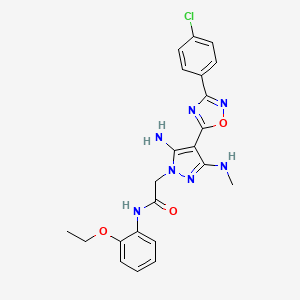

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds . It also contains a triazinyl group, which is a type of heterocyclic compound. The presence of these groups could potentially give the compound interesting chemical and biological properties.

Molecular Structure Analysis

The acrylate group in similar compounds has been found to maintain coplanarity with the benzodioxo ring . This could potentially influence the compound’s reactivity and interactions with other molecules.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on the activity of indoles against various cancer cell lines. These derivatives were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .

Antitumor Properties

The compound’s antitumor potential has also been explored. Some derivatives containing the benzo[d][1,3]dioxol-5-yl moiety demonstrated potent growth inhibition properties, with IC50 values generally below 5 μM against human cancer cell lines .

Anticonvulsant Activity

In a different context, N-substituted derivatives of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one were synthesized and tested for anticonvulsant activity. These compounds were evaluated against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models .

Novel Diselenide Synthesis

While not directly related to cancer research, a single report describes the synthesis of a diselenide compound derived from benzo[d][1,3]dioxole. This symmetrical diselenide, 5-(2-(benzo[d][1,3]dioxol-6-yl)diselanyl)benzo[d][1,3]dioxole , was synthesized using 5-bromobenzo[d][1,3]dioxole via Grignard methodology .

Potential Microtubule-Targeting Agent

Given the indole nucleus’s structural motif, compounds like this one may serve as potential microtubule-targeting agents. Microtubule-targeting agents modulate microtubule assembly, leading to mitotic blockade and cell apoptosis. Investigating this compound’s effects on tubulin polymerization and microtubule structure could provide valuable insights .

Structure–Activity Relationships

Finally, this compound’s structure–activity relationships are crucial for optimization. By understanding how specific modifications affect its biological activity, researchers can design more potent analogs and enhance our knowledge of indole-based anticancer molecules .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Benzo[d][1,3]dioxol-5-yl Compounds

This compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is found in a variety of compounds that possess important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .

Benzotriazin-3-yl Compounds

The benzotriazin-3-yl moiety is a part of various synthetic molecules exhibiting a broad spectrum of biological activities. Large numbers of structurally diverse benzotriazin-3-yl-containing molecules with distinctive mechanisms of action have been synthesized in the pursuit of increasingly more potent anti-tumor agents .

Eigenschaften

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl (Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5/c22-17(8-6-12-5-7-15-16(9-12)26-11-25-15)24-10-21-18(23)13-3-1-2-4-14(13)19-20-21/h1-9H,10-11H2/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJGFNRECWVRGO-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2682726.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2682727.png)

![4-Hydroxy-2-[(3R,6S)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2682728.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2682739.png)

![(4-ethylphenyl)[7-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2682741.png)

![N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2682743.png)

![1-(3,5-Dimethylphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2682744.png)